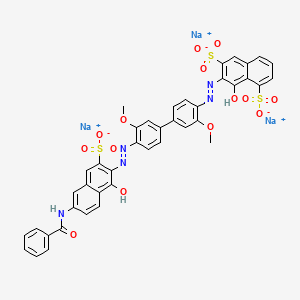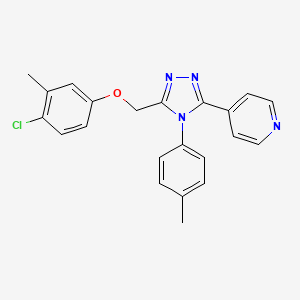
o-Amino-d-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Amino-d-serine: is a derivative of d-serine, an amino acid that plays a significant role in the central nervous system. It is known for its involvement in neurotransmission and synaptic plasticity, acting as a co-agonist at the N-methyl-D-aspartate receptor (NMDAR). This compound is of particular interest in the fields of neuroscience and pharmacology due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Amino-d-serine typically involves the racemization of l-serine to d-serine, followed by the introduction of an amino group at the ortho position. This can be achieved through various chemical and enzymatic methods. One common approach is the use of serine racemase, an enzyme that catalyzes the conversion of l-serine to d-serine .
Industrial Production Methods: Industrial production of this compound often employs multi-enzymatic cascade systems. These systems utilize a series of enzymes to catalyze the conversion of precursor molecules to the desired product. This method is preferred due to its efficiency, lower costs, and environmentally friendly nature compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: o-Amino-d-serine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine and nitric acid
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, o-Amino-d-serine is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its role in neurotransmission and synaptic plasticity. It is used to investigate the mechanisms of NMDAR activation and its implications in neurological disorders .
Medicine: Medically, this compound has potential therapeutic applications in treating neurodegenerative diseases and psychiatric disorders. Its ability to modulate NMDAR activity makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a precursor for various chemical syntheses. Its versatility and reactivity make it valuable in manufacturing processes .
Mechanism of Action
o-Amino-d-serine exerts its effects primarily through its interaction with NMDARs. By binding to the GluN1 subunit of the receptor, it enhances the receptor’s response to glutamate, facilitating neurotransmission and synaptic plasticity. This interaction is crucial for processes such as learning and memory .
Comparison with Similar Compounds
d-Serine: Like o-Amino-d-serine, d-serine acts as a co-agonist at NMDARs but lacks the additional amino group at the ortho position.
d-Aspartate: Another d-amino acid involved in neurotransmission, but with different receptor targets and physiological roles
Uniqueness: this compound’s unique structure, with an amino group at the ortho position, distinguishes it from other similar compounds.
Properties
CAS No. |
20311-84-6 |
|---|---|
Molecular Formula |
C3H8N2O3 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
(2R)-2-amino-3-aminooxypropanoic acid |
InChI |
InChI=1S/C3H8N2O3/c4-2(1-8-5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m1/s1 |
InChI Key |
SMQMVYPLQGWEGE-UWTATZPHSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)N)ON |
Canonical SMILES |
C(C(C(=O)O)N)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


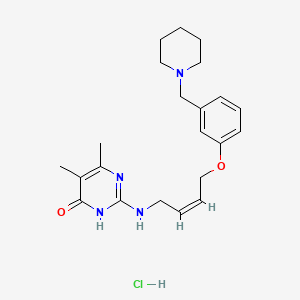
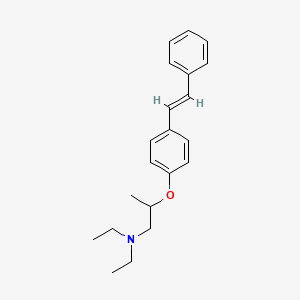

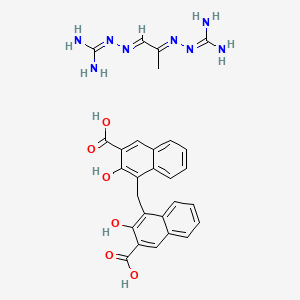

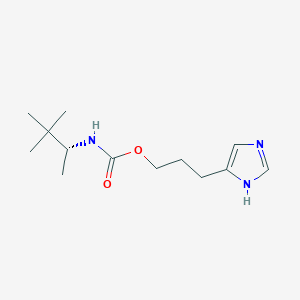

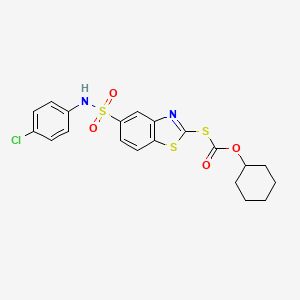

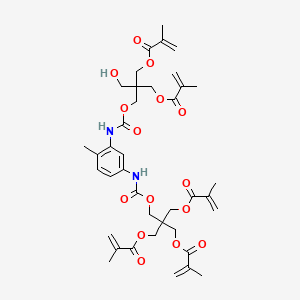

![(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12753754.png)
